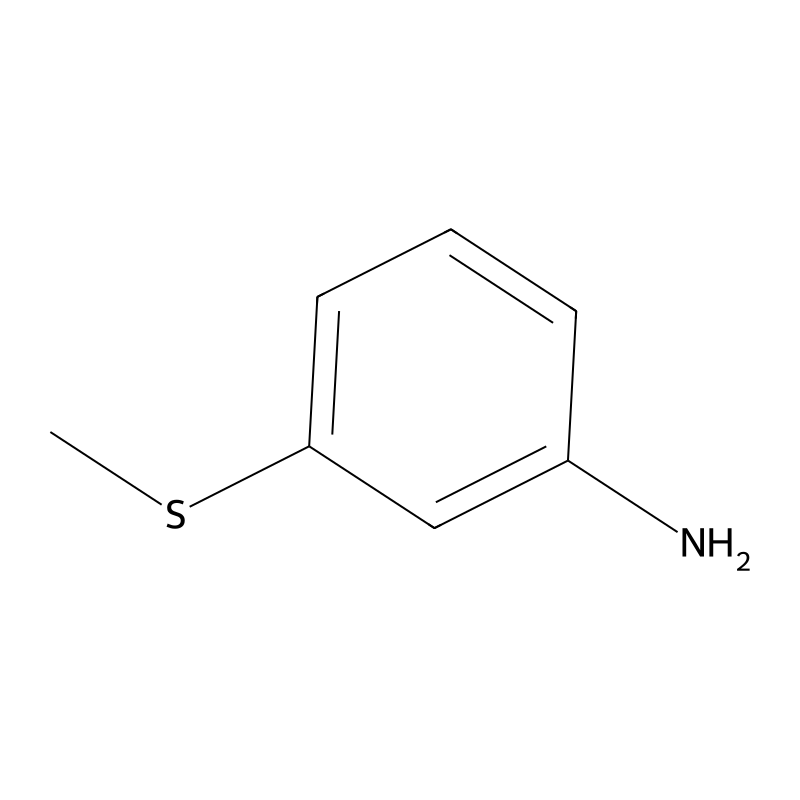

3-(Methylthio)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The primary application of 3-(Methylthio)aniline in scientific research is as a starting material for the synthesis of phenyl azobenzene sulfonamide derivatives. These molecules have been studied for their potential anti-inflammatory properties, specifically as selective COX-2 inhibitors.

A research paper published in 2000 details a one-step synthesis of these derivatives using 3-(Methylthio)aniline as a key reactant. The study successfully produced various phenyl azobenzene sulfonamide derivatives and evaluated their inhibitory activity against the COX-2 enzyme.

3-(Methylthio)aniline is an organic compound with the molecular formula . It consists of a benzene ring substituted with an amino group and a methylthio group. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological properties. The presence of the methylthio group (–S–CH₃) enhances its nucleophilicity, making it useful in various chemical syntheses and reactions. 3-(Methylthio)aniline is classified as a hazardous substance, with potential toxicity upon ingestion or skin contact .

As 3-(methylthio)aniline is primarily used as a starting material for other compounds, a specific mechanism of action is not applicable. Its role lies in contributing its functional groups to the final product, which may then have its own unique mechanism depending on its structure and intended use.

- Nucleophilic Substitution: The methylthio group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Metallation Reactions: This compound can undergo metallation with organolithium reagents, forming reactive intermediates useful in further synthetic applications .

- Reductive Reactions: It can serve as a reducing agent, particularly in converting methionine sulfoxide back to methionine .

Several methods exist for synthesizing 3-(Methylthio)aniline:

- Direct Methylation: Aniline can be methylated using methyl iodide in the presence of a base to introduce the methylthio group.

- Reduction of Sulfoxides: Another method involves the reduction of methionine sulfoxide, utilizing reducing agents like lithium aluminum hydride to obtain 3-(Methylthio)aniline .

- Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving thiol derivatives and anilines.

Research on interaction studies involving 3-(Methylthio)aniline primarily focuses on its reactivity with other compounds. For instance, it has been shown to interact with various electrophiles due to the nucleophilic nature of the methylthio group. Additionally, studies on its toxicity reveal interactions with biological systems that may lead to adverse effects upon exposure .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(Methylthio)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Aniline | Aromatic amine | Simple structure without substituents |

| o-Toluidine | Aromatic amine | Has a methyl group ortho to the amino group |

| p-Toluidine | Aromatic amine | Has a methyl group para to the amino group |

| 4-Methylthiophenol | Thiophenol derivative | Contains a thiol (–SH) instead of an amine group |

| 2-Aminothiophenol | Thiophenol derivative | Contains both amino and thiol groups |

3-(Methylthio)aniline is unique due to its combination of both an amino and a methylthio group, which influences its reactivity and potential applications in synthesis compared to other similar compounds.

XLogP3

LogP

GHS Hazard Statements

H302 (14.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (12.77%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (12.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant